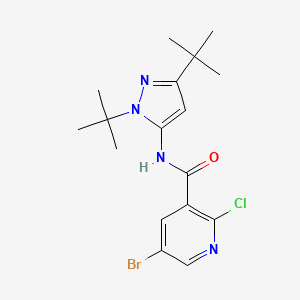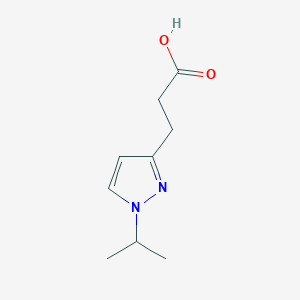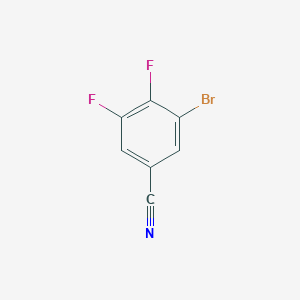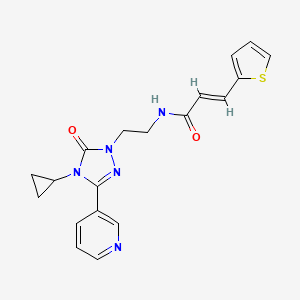
(E)-1-(3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea is a useful research compound. Its molecular formula is C24H22N4O4 and its molecular weight is 430.464. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization of Metal Complexes : A study by Chai et al. (2017) discussed the synthesis of mono- and dinuclear Ni(II) complexes constructed from quinazoline-type ligands. These complexes were characterized using various spectroscopic techniques and investigated for their antimicrobial activities.
Use in Drug Synthesis and Analysis : Liang et al. (2020) reported on the synthesis of a deuterium-labeled version of a compound similar to the one , indicating its potential in drug absorption and pharmacokinetics studies. This highlights the compound's role in enhancing the accuracy of drug analysis and development (Liang et al., 2020).
Structural Analysis and Synthesis : Hayun et al. (2012) described the synthesis of a compound related to (E)-1-(3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea, providing insights into its structural properties based on IR, NMR, and mass spectral data (Hayun et al., 2012).
Corrosion Inhibition : Khan et al. (2017) explored the use of quinazoline Schiff base compounds as corrosion inhibitors for mild steel in hydrochloric acid, demonstrating their potential application in material science and engineering (Khan et al., 2017).
Antimicrobial and Antibacterial Properties : Dhokale et al. (2019) synthesized novel quinazolinone analogues, including urea and thiourea derivatives, and tested their antibacterial activity against common pathogens, showing the compound's potential in developing new antibacterial agents (Dhokale et al., 2019).
Antiproliferative and Antimicrobial Activities : Gür et al. (2020) synthesized Schiff bases derived from 1,3,4-thiadiazole compounds, including derivatives similar to the compound , and evaluated their antiproliferative and antimicrobial properties, indicating potential applications in cancer research and infection control (Gür et al., 2020).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea involves the condensation of 4-methoxybenzaldehyde with anthranilic acid to form 3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione. This intermediate is then reacted with 3-methoxyphenyl isocyanate to form the final product.", "Starting Materials": [ "4-methoxybenzaldehyde", "anthranilic acid", "3-methoxyphenyl isocyanate" ], "Reaction": [ "Step 1: Condensation of 4-methoxybenzaldehyde with anthranilic acid in the presence of a suitable catalyst to form 3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione.", "Step 2: Reaction of 3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione with 3-methoxyphenyl isocyanate in the presence of a suitable base to form (E)-1-(3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea." ] } | |
Numéro CAS |
941946-38-9 |
Nom du produit |
(E)-1-(3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea |
Formule moléculaire |
C24H22N4O4 |
Poids moléculaire |
430.464 |
Nom IUPAC |
1-(3-methoxyphenyl)-3-[3-[(4-methoxyphenyl)methyl]-2-oxoquinazolin-4-yl]urea |
InChI |
InChI=1S/C24H22N4O4/c1-31-18-12-10-16(11-13-18)15-28-22(20-8-3-4-9-21(20)26-24(28)30)27-23(29)25-17-6-5-7-19(14-17)32-2/h3-14H,15H2,1-2H3,(H2,25,27,29) |
Clé InChI |
XUNNAOAYYDOFSH-HPNDGRJYSA-N |
SMILES |
COC1=CC=C(C=C1)CN2C(=C3C=CC=CC3=NC2=O)NC(=O)NC4=CC(=CC=C4)OC |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 4-acetamidobenzoate](/img/structure/B2637907.png)



![N-[1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-thienyl)acetamide](/img/structure/B2637916.png)


![3-[[3-[(2-Bromo-5-methylphenyl)sulfamoyl]phenyl]carbamoyl]cyclobutane-1-carboxylic acid](/img/structure/B2637920.png)
![1-[2-(2-methoxyethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid dihydrochloride](/img/structure/B2637921.png)


![3-methyl-6-(4-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2637924.png)